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molecular formula C10H17NO5 B1444316 2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid CAS No. 1154760-03-8

2-(1-(tert-Butoxycarbonyl)-3-hydroxyazetidin-3-yl)acetic acid

Cat. No. B1444316
M. Wt: 231.25 g/mol
InChI Key: ZIMRMQDBEWKPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

LHMDS (6.43 mL of 1N solution in THF) was cooled to −78° C. Ethyl acetate (0.63 mL, 6.43 mmol) was added and the reaction mixture was stirred for 10 minutes. tert-Butyl 3-oxoazetidine-1-carboxylate (1 g, 5.84 mmol) was added to the mixture and the reaction was stirred for 15 minutes. The reaction mixture was warmed to 0° C. and was then quenched with water (25 mL). The reaction mixture was extracted with ether. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated. The remaining oil was dissolved in MeOH (25 mL) and 1N NaOH (15 mL) was added and the mixture was stirred at room temperature overnight. This was concentrated in vacuo to remove MeOH and then to the remaining aqueous solution was added 1N HCl (100 mL). This mixture was extracted with CH2Cl2 (100 mL). The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated to afford the title intermediate (215 mg) as an oil.
Name
Quantity
6.43 mL
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[C:11]([O:14]CC)(=[O:13])[CH3:12].[O:17]=[C:18]1[CH2:21][N:20]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:19]1>>[C:25]([O:24][C:22]([N:20]1[CH2:21][C:18]([CH2:12][C:11]([OH:14])=[O:13])([OH:17])[CH2:19]1)=[O:23])([CH3:28])([CH3:27])[CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
6.43 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was then quenched with water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining oil was dissolved in MeOH (25 mL)
ADDITION
Type
ADDITION
Details
1N NaOH (15 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
to the remaining aqueous solution was added 1N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CH2Cl2 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)(O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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